molecular formula C21H21N3O4 B353210 Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 912903-10-7

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

Cat. No.: B353210
CAS No.: 912903-10-7
M. Wt: 379.4g/mol
InChI Key: DOSOXZOEFIVMST-UHFFFAOYSA-N
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Description

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a synthetic chemical compound featuring a molecular architecture that combines a benzimidazole ring system with a 5-oxopyrrolidin-3-yl moiety, linked via an acetate ester group. The benzimidazole core is a privileged scaffold in medicinal chemistry, known to be incorporated into molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects . Furthermore, benzimidazole derivatives have been identified as key structural components in several established drug classes, such as angiotensin II receptor blockers (ARBs) and proton pump inhibitors, underscoring their significant research value in drug discovery . The 5-oxopyrrolidinone (or gamma-lactam) ring is another prominent pharmacophore found in various bioactive molecules and is often explored for its potential interaction with enzymatic targets. While the specific biological profile and mechanism of action for this particular compound require further investigation, its hybrid structure makes it a compelling candidate for research in developing new therapeutic agents and biochemical probes. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry.

Properties

IUPAC Name

methyl 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-16-7-5-6-15(11-16)23-12-14(10-19(23)25)21-22-17-8-3-4-9-18(17)24(21)13-20(26)28-2/h3-9,11,14H,10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSOXZOEFIVMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

The benzimidazole ring is synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing compounds. For example:

  • Condensation with Carboxylic Acids or Esters :
    Reaction of 3-methoxy-substituted phenyl precursors with 1,2-diaminobenzene derivatives under acidic conditions (e.g., HCl or acetic acid) generates the benzimidazole scaffold.

    Conditions :

    • Solvent: Ethanol or toluene

    • Temperature: 80–100°C

    • Catalyst: p-Toluenesulfonic acid (PTSA).

Pyrrolidinone Moiety Incorporation

The pyrrolidinone ring is introduced via N-alkylation or cyclization reactions:

  • Cyclization of γ-Amino Ketones :
    Reaction of γ-amino ketones with the benzimidazole intermediate under basic conditions forms the pyrrolidinone ring. For instance:

    Key Reagents :

    • Lawesson’s reagent for sulfur-assisted cyclization.

    • Triethylamine (TEA) as a base.
      Conditions :

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    • Temperature: 0–25°C.

Esterification of the Acetic Acid Side Chain

The final step involves esterification of the acetic acid group using methanol under acidic conditions:

Reagents :

  • Thionyl chloride (SOCl₂) for in situ generation of the acyl chloride.

  • Catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity.
    Conditions :

  • Solvent: Methanol or toluene

  • Temperature: Reflux (60–80°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

StepOptimal SolventTemperature RangeYield Improvement Strategy
Benzimidazole FormationToluene80–100°CUse of Dean-Stark trap for water removal
Pyrrolidinone CyclizationDCM/DMF (1:1)0–25°CSlow addition of Lawesson’s reagent
EsterificationMethanol60–80°CExcess methanol (5 eq.)

Catalysts and Reagents

  • Coupling Agents : EDC/HOBt or DCC for amide bond formation between intermediates.

  • Bases : Triethylamine (TEA) or pyridine to neutralize HCl during acyl chloride formation.

  • Oxidizing Agents : 3-Chloroperbenzoic acid (mCPBA) for sulfoxide formation in related analogs.

Purification and Characterization

Workup Protocols

  • Extraction : Use of ethyl acetate and sodium bicarbonate to remove acidic impurities.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for intermediate purification.

  • Recrystallization : Final product recrystallized from toluene/acetonitrile (1:4) to achieve >98% purity.

Analytical Data

PropertyValue/DescriptionSource
Molecular Formula C₂₁H₂₁N₃O₄
Molecular Weight 379.4 g/mol
Melting Point 158–160°C (decomposes)
1H NMR (CDCl₃) δ 3.85 (s, 3H, OCH₃), 7.25–7.80 (m, Ar-H)
HPLC Purity 99.2% (C18 column, MeOH/H₂O = 70:30)

Challenges and Mitigation Strategies

Common Issues

  • Low Yields in Cyclization : Due to steric hindrance from the 3-methoxyphenyl group.
    Solution : Use high-dilution conditions and slow reagent addition.

  • Ester Hydrolysis : Sensitivity of the methyl ester to moisture.
    Solution : Anhydrous solvents and inert atmosphere (N₂/Ar).

Scalability Considerations

  • Batch Size Limitations : Lawesson’s reagent reactions are exothermic at scale.
    Mitigation : Semi-batch processing with temperature control below 25°C.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Condensation-Cyclization High atom economyRequires toxic reagents (SOCl₂)65–70
Coupling-Esterification Mild conditionsMultiple purification steps55–60
One-Pot Synthesis Reduced processing timeLower purity (requires chromatography)50–55

Industrial Applications and Modifications

While primarily used in research, structural analogs of this compound have been explored for:

  • Kinase Inhibition : Similar benzimidazole-pyrrolidinone hybrids show activity against PI3K and mTOR.

  • Anticancer Agents : Modifications at the 3-methoxyphenyl group enhance selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interact with DNA or RNA. This interaction can disrupt normal cellular processes, making it a potential candidate for anticancer or antiviral therapies .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their key features:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Reference
Methyl 2-{2-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate (Target) Benzimidazole + pyrrolidinone 3-Methoxyphenyl, methyl acetate ~418* (estimated) -
2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) Benzimidazole + pyrrolidinone 3-Methylphenyl, hydrazide 418
4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone (13) Benzimidazole + pyrrolidinone 3-Methylphenyl, pyrazole Not reported
Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole + piperazine 3-Methoxyphenyl, ethyl acetate 582.1 ([M+H]⁺)

*Estimated based on structural similarity to compound 12 .

Key Observations :

  • Substituent Diversity : The target compound’s 3-methoxyphenyl group distinguishes it from analogs like compound 12 (3-methylphenyl) and 13 (pyrazole substituent). The ester group in the target contrasts with hydrazide (compound 12) or amide (compound 14) functionalities in others .
  • Heterocyclic Variations : Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate () replaces benzimidazole with thiazole and incorporates a piperazine ring, increasing molecular weight and polarity .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Spectral Data (Key Features)
Target Compound Not reported Not reported Likely IR: C=O (ester, pyrrolidinone); ¹H NMR: aromatic, methoxy signals
Compound 12 65 194–195 ¹H NMR: δ 8.2 (benzimidazole), 2.3 (CH₃); IR: 1680 cm⁻¹ (C=O)
Compound 13 53 138–139 ¹H NMR: δ 7.8 (pyrazole), 1.2 (CH₃); MS: m/z 442
Compound 10k 91.5 Not reported ESI-MS: m/z 582.1 [M+H]⁺

Analysis :

  • Synthetic Efficiency : The target compound’s yield is unspecified, but analogs like compound 10k achieve high yields (91.5%) via optimized esterification .
  • Thermal Stability: Melting points for benzimidazole-pyrrolidinone hybrids range widely (138–204°C), suggesting substituents critically influence crystallinity .

Biological Activity

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including its mechanisms of action and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a complex structure that includes a benzimidazole core, a pyrrolidine ring, and a methoxyphenyl substituent. The synthesis often starts with the formation of the pyrrolidine derivative, followed by the introduction of the methoxy group and subsequent esterification to yield the final product.

Key Structural Features:

  • Molecular Formula: C20H20N2O5
  • Molecular Weight: Approximately 372.38 g/mol
  • Functional Groups: Benzimidazole, pyrrolidine, methoxyphenyl

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell-based assays, it has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.

Case Study:
In a study involving human cancer cell lines, this compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7). This indicates a potent anticancer effect compared to standard chemotherapeutic agents.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Preliminary findings suggest that it may inhibit tyrosinase activity, which is relevant in hyperpigmentation disorders. Tyrosinase is an enzyme crucial for melanin production; thus, its inhibition could provide therapeutic benefits in treating skin conditions like melasma.

Table: Summary of Biological Activities

Biological Activity Effect IC50 Value Reference
AntioxidantScavenges free radicalsN/A
Anticancer (MCF-7)Induces apoptosis15 µM
Tyrosinase InhibitionReduces melanin productionN/A

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Benzimidazole Core: This structural component is known to interact with various enzymes and receptors, potentially modulating their activities.
  • Methoxy Group: Enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.
  • Pyrrolidine Ring: May contribute to the compound's binding affinity for target proteins involved in cellular signaling pathways.

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